Methanol,1-[(4-ethenylphenyl)sulfonyl]-
Description
Methanol (B129727), 1-[(4-ethenylphenyl)sulfonyl]- is a molecule of interest due to the combination of its functional groups. While not as widely studied as some other sulfones, its structure offers potential as a monomer for polymerization or as a precursor in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of Methanol, 1-[(4-ethenylphenyl)sulfonyl]-
| Property | Value |
| CAS Number | 121135-80-6 |
| Molecular Formula | C9H10O3S |
| Molecular Weight | 198.24 g/mol |
| SMILES Code | S(C1C=CC(=CC=1)C=C)(=O)(=O)CO |
This interactive table summarizes key identifiers for Methanol, 1-[(4-ethenylphenyl)sulfonyl]-. Data sourced from available chemical databases. bldpharm.com
Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'). nih.gov This group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The sulfonyl group is a key structural feature in many biologically active molecules and materials. fiveable.me It is known for its strong electron-withdrawing nature and its ability to stabilize adjacent carbanions, making it a valuable component in organic synthesis. fiveable.me
The two primary functional groups in Methanol, 1-[(4-ethenylphenyl)sulfonyl]-, the ethenyl (or vinyl) group and the sulfonyl group, both play crucial roles in modern organic synthesis.
The ethenyl group (-CH=CH₂) is a highly reactive functional group due to the presence of a carbon-carbon double bond. ontosight.ai This makes it susceptible to a wide range of addition reactions, allowing for the straightforward introduction of new functional groups. ontosight.ai It is a cornerstone of polymer chemistry, as the double bond can participate in polymerization reactions to form long-chain polymers.
The sulfonyl group is prized for its versatility in synthesis. fiveable.me Its strong electron-withdrawing properties can be used to activate adjacent positions for nucleophilic attack or to serve as a leaving group in certain reactions. fiveable.me Furthermore, sulfonyl groups can be used as "blocking groups" in aromatic synthesis. masterorganicchemistry.com By temporarily installing a sulfonyl group at a specific position on an aromatic ring, chemists can direct other reactions to different positions before removing the sulfonyl group. masterorganicchemistry.com The combination of these two moieties in a single molecule suggests its potential as a versatile building block, where the ethenyl group could be used for polymerization or further functionalization, and the sulfonyl group could direct reactivity or modify the electronic properties of the resulting material.
The study of organosulfur compounds has a rich history and continues to evolve. Initially, much of the focus was on naturally occurring organosulfur compounds found in fossil fuels, which were often seen as contaminants. tandfonline.com However, research has increasingly shifted towards the beneficial properties of these compounds. nih.gov
In recent decades, there has been a surge of interest in the biological activities of organosulfur compounds, many of which are found in plants like garlic and onions and are recognized for their health-promoting effects. nih.govfrontiersin.orgnih.gov This has driven research into the synthesis of novel organosulfur compounds with potential therapeutic applications. frontiersin.org
Furthermore, the unique chemical properties of the sulfur atom have made organosulfur compounds indispensable in materials science and catalysis. acs.org The development of new synthetic methods has also been a major research trajectory, with a focus on creating more efficient and sustainable ways to form carbon-sulfur bonds. acs.org The study of specific molecules like Methanol, 1-[(4-ethenylphenyl)sulfonyl]- fits within this broader trend of exploring the synthesis and potential applications of functionalized organosulfur molecules.
The study of Methanol, 1-[(4-ethenylphenyl)sulfonyl]- and related compounds is inherently interdisciplinary, drawing on principles from several key areas of chemistry:
Organic Synthesis: The primary discipline involved is organic synthesis, which focuses on the construction of organic molecules. Research in this area would involve developing methods to synthesize this specific compound and using it as a starting material to build more complex structures.
Polymer Chemistry: Due to the presence of the ethenyl group, polymer chemists would be interested in this molecule as a potential monomer. They would study its polymerization behavior, either on its own or with other monomers, to create new polymers with specific properties imparted by the sulfonyl group.
Materials Science: Researchers in materials science might investigate the properties of polymers or other materials derived from this compound. The polarity and stability of the sulfonyl group could lead to materials with interesting thermal, mechanical, or optical properties.
Medicinal Chemistry: While specific applications are not well-documented, medicinal chemists might explore derivatives of this compound. The sulfone functional group is a component of numerous pharmaceutical drugs, and new variations are constantly being explored for potential biological activity. nih.gov
The investigation of Methanol, 1-[(4-ethenylphenyl)sulfonyl]- therefore represents a confluence of these disciplines, each contributing to a fuller understanding of its chemical nature and potential utility.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(4-ethenylphenyl)sulfonylmethanol |
InChI |
InChI=1S/C9H10O3S/c1-2-8-3-5-9(6-4-8)13(11,12)7-10/h2-6,10H,1,7H2 |
InChI Key |
XOORJLCLTYWNNP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methanol, 1 4 Ethenylphenyl Sulfonyl and Its Precursors
Strategic Design of Synthetic Pathways for Sulfonyl Ethenylphenyl Derivatives
The synthesis of Methanol (B129727), 1-[(4-ethenylphenyl)sulfonyl]- is strategically planned using retrosynthetic analysis. The primary disconnection is at the sulfonate ester's S-O bond. This approach identifies two key synthons: a methanol-derived nucleophile (CH₃O⁻) and an electrophilic 4-ethenylphenylsulfonyl moiety.
This leads to the most direct synthetic route: the esterification of a 4-ethenylphenylsulfonyl precursor with methanol. The choice of the sulfonyl precursor is a critical strategic decision. The most common and reactive precursor is 4-ethenylbenzenesulfonyl chloride, due to the excellent leaving group ability of the chloride ion, which facilitates nucleophilic attack by methanol.
Efficient preparation of the 4-ethenylbenzenesulfonyl chloride intermediate.
Optimized esterification of this intermediate with methanol to form the final product.
Alternative strategies could involve the use of sulfonic anhydrides, which can also act as potent electrophilic sulfonating agents, offering a pathway that avoids the generation of hydrochloric acid. youtube.com
Optimized Preparation of 4-Ethenylbenzenesulfonyl Chloride Intermediates
The reliable synthesis of the key intermediate, 4-ethenylbenzenesulfonyl chloride (also known as 4-vinylbenzenesulfonyl chloride), is paramount. Several methods have been developed, primarily starting from sodium 4-vinylbenzenesulfonate. Optimization of these processes focuses on reaction conditions, choice of chlorinating agent, and purification methods to maximize yield and stability, as the vinyl group can be prone to polymerization.
Common synthetic routes include:
Reaction with Thionyl Chloride : Sodium 4-vinylbenzenesulfonate is treated with thionyl chloride, often in a solvent like N,N-dimethylformamide (DMF), under controlled temperature conditions to manage the exothermic reaction. rsc.org
Reaction with Phosphorus Pentachloride : An alternative method involves reacting sodium 4-vinylbenzenesulfonate with phosphorus pentachloride in a solvent such as chloroform. prepchem.com
Chlorosulfonation of Styrene (B11656) : Direct chlorosulfonation of styrene with chlorosulfonic acid is another potential route. acs.orgrsc.org However, this method can be challenging due to the high reactivity of the acid and the potential for side reactions, including polymerization and lack of regioselectivity, although para-substitution is generally favored.
The table below summarizes and compares optimized conditions for these preparations.
| Method | Starting Material | Reagent | Solvent | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|---|
| Thionyl Chloride | Sodium 4-vinylbenzenesulfonate | Thionyl chloride (SOCl₂) | N,N-dimethylformamide | Cooling with ice, inert atmosphere | N/A | rsc.org |
| Phosphorus Pentachloride | Sodium 4-vinylbenzenesulfonate | Phosphorus pentachloride (PCl₅) | Chloroform | Gradual addition at 5°C, followed by stirring for 1 hour | 80.5% | prepchem.com |
| Chlorosulfonation | Styrene | Chlorosulfonic acid (ClSO₃H) | 1,2-dichloroethane | Gradual addition in an ice bath, inert atmosphere | Variable | acs.org |
Esterification Reactions for the Synthesis of Methanol, 1-[(4-ethenylphenyl)sulfonyl]- from Sulfonyl Precursors
The formation of the sulfonate ester bond is most commonly achieved via the reaction of 4-ethenylbenzenesulfonyl chloride with methanol. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. youtube.com
The general reaction is as follows: C₈H₇SO₂Cl + CH₃OH → C₈H₇SO₃CH₃ + HCl
Pyridine (B92270) is a frequently used base for this transformation as it acts as a nucleophilic catalyst and an acid scavenger. youtube.comyoutube.com The reaction is typically performed in an inert solvent at controlled temperatures to prevent polymerization of the vinyl group. The choice of solvent, base, and temperature are critical parameters that are optimized to achieve high conversion and purity.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Sulfonyl Precursor | 4-Ethenylbenzenesulfonyl Chloride | Electrophilic source of the sulfonyl group. | youtube.comvaia.com |
| Alcohol | Methanol | Nucleophile providing the methoxy (B1213986) group. | youtube.comvaia.com |
| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct and can act as a catalyst. | youtube.comyoutube.com |
| Solvent | Dichloromethane, Chloroform, or Diethyl Ether | Provides a medium for the reaction while keeping reactants dissolved. | youtube.com |
| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions/polymerization. | youtube.com |
Mechanistic Investigations of Novel Synthetic Routes for Methanol, 1-[(4-ethenylphenyl)sulfonyl]-
The mechanism for the formation of sulfonate esters from sulfonyl chlorides and alcohols has been a subject of detailed investigation. Two primary pathways are considered:
Direct Nucleophilic Attack (Uncatalyzed Mechanism) : The alcohol (methanol) acts as a nucleophile and directly attacks the highly electrophilic sulfur atom of the 4-ethenylbenzenesulfonyl chloride. This is an Sₙ2-type displacement at the sulfur center, where the chloride ion is the leaving group. The resulting protonated ester intermediate is then deprotonated by a base (e.g., pyridine) to yield the final neutral product. youtube.comyoutube.com
Lewis Base Catalysis (Catalyzed Mechanism) : When a nucleophilic base like pyridine is used, it can first attack the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is a more potent sulfonating agent than the sulfonyl chloride itself. The alcohol then attacks this activated intermediate, displacing pyridine (which is a good leaving group) to form the protonated ester, which is subsequently deprotonated. This pathway highlights the role of pyridine not just as an acid scavenger but as a Lewis base catalyst. youtube.com
Understanding these mechanisms allows for the rational selection of bases and reaction conditions to favor the desired pathway and optimize the reaction rate and yield.
Green Chemistry Approaches and Sustainable Synthesis Protocols for Methanol, 1-[(4-ethenylphenyl)sulfonyl]- Production
In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for synthesizing sulfonate esters. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
Key green strategies applicable to the synthesis of Methanol, 1-[(4-ethenylphenyl)sulfonyl]- include:
Solvent-Free Synthesis : Performing the esterification reaction under solvent-free conditions minimizes the use of volatile organic compounds (VOCs). Such reactions can be promoted by heating a mixture of the reactants, sometimes with a solid-supported catalyst. bohrium.comsci-hub.se
Aqueous Media : Utilizing water as a solvent is a highly attractive green alternative. The synthesis of sulfonamides (a related class of compounds) from sulfonyl chlorides has been successfully demonstrated in water, often using a base like sodium carbonate. sci-hub.se This approach could be adapted for sulfonate ester synthesis.
Use of Ionic Liquids : Ionic liquids (ILs) can serve as both the solvent and nucleophilic reagent source in substitution reactions of sulfonate esters. organic-chemistry.org Recyclable ILs offer a way to reduce solvent waste and simplify product purification. organic-chemistry.org
Alternative Sulfonating Agents : To avoid the use of corrosive sulfonyl chlorides, alternative precursors can be explored. For instance, methods for the in-situ generation of sulfonyl chlorides from thiols or disulfides in aqueous media have been reported, which can then react with nucleophiles in a one-pot synthesis. sci-hub.se
Catalytic Strategies in the Preparation of Methanol, 1-[(4-ethenylphenyl)sulfonyl]-
The use of catalysts can significantly enhance the efficiency, selectivity, and mildness of sulfonylation reactions. While bases like pyridine can act catalytically, other dedicated catalysts have been developed to promote the formation of sulfonate esters under neutral or milder conditions.
| Catalyst | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|
| Indium Salts | Alcohols and less nucleophilic anilines | Generality for substrates, good yields. | organic-chemistry.org |
| Ytterbium(III) trifluoromethanesulfonate | Primary and secondary alcohols | Efficiently catalyzes reaction with sulfonic anhydrides, high yields. | organic-chemistry.org |
| Dibutyltin oxide | Glycols (diols) | Provides high selectivity for primary alcohols over secondary ones. | organic-chemistry.org |
| 4-Methylpyridine N-oxide | Various alcohols | Allows for amine-free sulfonylation at room temperature. | organic-chemistry.org |
| Diarylborinic acid | 1,2- and 1,3-diols | Efficient and general method for selective sulfonylation. | organic-chemistry.org |
Elucidation of Reaction Mechanisms and Transformation Pathways of Methanol, 1 4 Ethenylphenyl Sulfonyl
Fundamental Reactivity of the Ethenyl Moiety in Methanol (B129727), 1-[(4-ethenylphenyl)sulfonyl]-
The vinyl group, directly conjugated to the phenylsulfonyl substituent, exhibits reactivity that is significantly altered compared to simple styrenes. The electronic nature of the sulfonyl group depletes the electron density of the double bond, influencing its interactions with various reagents.
Electrophilic addition reactions are characteristic of alkenes, proceeding through the attack of an electron-deficient species (an electrophile) on the electron-rich π-bond of the double bond. chemistrystudent.comscience-revision.co.ukchemistrysteps.com The general mechanism involves the formation of a carbocation intermediate, which is then captured by a nucleophile. ucalgary.ca
However, in the case of Methanol, 1-[(4-ethenylphenyl)sulfonyl]-, the ethenyl group is electronically deficient due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This deactivation makes the double bond a poor nucleophile, significantly hindering its reaction with electrophiles. libretexts.org Consequently, classic electrophilic additions, such as hydrohalogenation or hydration, are substantially less favorable for this compound compared to electron-rich alkenes like styrene (B11656). Reactions would likely require harsh conditions or would not proceed at all, as the electron-poor nature of the vinyl group disfavors the formation of the requisite carbocation intermediate. libretexts.org
Styrene-derived monomers, including those with sulfonyl functionalities, are readily polymerized through free radical polymerization. chemistrystudent.com The process is classically described by three main steps: initiation, propagation, and termination. ucalgary.caresearchgate.net
Initiation: The process begins with the generation of free radicals from an initiator molecule, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), typically through thermal decomposition. ucalgary.caacs.org This highly reactive radical species then attacks the π-bond of the vinyl group in the Methanol, 1-[(4-ethenylphenyl)sulfonyl]- monomer, forming a new, more stable benzylic radical.
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly building the polymer backbone.
Termination: The polymerization process concludes when two growing radical chains combine or disproportionate, resulting in a stable, non-radical polymer. researchgate.net
The presence of the sulfonyl group can influence the reactivity of the monomer and the properties of the resulting polymer. Styrene-derived monomers with sulfonamide functionality have been successfully polymerized via free radical polymerization to yield polymers with specific thermal and solubility characteristics. chemistrystudent.com
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. acs.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene). acs.org
The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. rsc.org The potent electron-withdrawing sulfonyl group in Methanol, 1-[(4-ethenylphenyl)sulfonyl]- renders its vinyl moiety highly electron-deficient, making it an excellent dienophile for Diels-Alder reactions. researchgate.net For instance, α,β-unsaturated sulfonyl compounds like methyl vinyl sulfone are known to react readily with dienes such as cyclopentadiene (B3395910) and isoprene (B109036) to form cyclohexene (B86901) derivatives in high yields. researchgate.net
In addition to [4+2] cycloadditions, styrenic compounds can participate in [2+2] photocycloaddition reactions to form cyclobutane (B1203170) rings, a transformation often facilitated by visible-light photocatalysis. dicp.ac.cnwikipedia.org The electronic properties of the styrene derivative play a crucial role in the chemo- and regioselectivity of these reactions. wikipedia.org
Role of the Sulfonyl Group in Modulating Reactivity and Stability
The primary influence of the sulfonyl group is its powerful electron-withdrawing capacity, which occurs mainly through an inductive effect. This effect significantly reduces the electron density of both the aromatic ring and the attached vinyl group. This electronic modulation is key to the compound's reactivity profile. For example, the depleted electron density in the vinyl group activates it for nucleophilic attack, such as in Michael additions, where vinyl sulfones are known to be highly reactive. mdpi.comstrath.ac.uk In contrast, this same effect deactivates the vinyl group toward electrophilic attack.
| Reaction Type | Effect of Sulfonyl Group | Mechanism | Reference |
|---|---|---|---|
| Electrophilic Addition | Deactivating | Reduces electron density of the vinyl π-bond, making it less attractive to electrophiles. | libretexts.org |
| Nucleophilic (Michael) Addition | Activating | Increases the electrophilicity of the β-carbon of the vinyl group, promoting attack by nucleophiles. | mdpi.comstrath.ac.uk |
| Diels-Alder Cycloaddition | Activating (as a dienophile) | Lowers the energy of the dienophile's LUMO, enhancing interaction with the diene's HOMO. | rsc.orgresearchgate.net |
| Radical Polymerization | Permissive | Readily participates as a styrenic monomer in free-radical chain-growth processes. | chemistrystudent.com |
Nucleophilic Substitution Reactions Involving the Methanol, 1-[(4-ethenylphenyl)sulfonyl]- Framework
Nucleophilic substitution reactions involving the framework of Methanol, 1-[(4-ethenylphenyl)sulfonyl]- are complex and can occur at different sites. Direct nucleophilic substitution on the sp²-hybridized carbons of the vinyl or aryl groups is generally unfavorable under standard Sₙ1 or Sₙ2 conditions. nih.gov
However, the sulfur atom of the sulfonyl group can be a target for nucleophiles. Nucleophilic substitution at a tetracoordinate sulfur center is a known process, though it is often complicated by substrate, nucleophile, and solvent effects. chemrxiv.org Such reactions typically require a good leaving group attached to the sulfur, proceeding through an addition-elimination mechanism involving a pentavalent intermediate. chemrxiv.org In the specific case of Methanol, 1-[(4-ethenylphenyl)sulfonyl]-, the methoxy (B1213986) group attached to the α-carbon is not directly bonded to the sulfur, making this pathway less direct.
A more synthetically relevant transformation is the reductive cleavage of the carbon-sulfur bond, known as desulfonylation. researchgate.net The sulfonyl group can act as a leaving group under reductive conditions using reagents like sodium amalgam, samarium(II) iodide, or certain transition metal complexes. researchgate.net This process effectively removes the sulfonyl moiety and replaces it with hydrogen, providing a method to cleave the C–S bond after the sulfonyl group has served its synthetic purpose. researchgate.net
Cross-Coupling Methodologies Applied to Methanol, 1-[(4-ethenylphenyl)sulfonyl]-
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The structure of Methanol, 1-[(4-ethenylphenyl)sulfonyl]- allows it to participate in several of these key transformations, either as the alkene component or, in modified forms, as the electrophilic partner.
The Heck reaction couples an unsaturated halide or triflate with an alkene. bohrium.com As a substituted styrene, Methanol, 1-[(4-ethenylphenyl)sulfonyl]- is an ideal alkene partner for this reaction. The presence of the electron-withdrawing sulfonyl group generally enhances the reactivity of the alkene in the Heck reaction. bohrium.com In a typical cycle, an aryl halide would undergo oxidative addition to a Pd(0) catalyst, followed by insertion of the vinyl group of the sulfonyl compound and subsequent β-hydride elimination to yield a new, more substituted alkene.
The Suzuki-Miyaura coupling reaction typically involves the cross-coupling of an organoboron compound with an organohalide. While Methanol, 1-[(4-ethenylphenyl)sulfonyl]- itself is not a standard partner, aryl sulfones have been developed as effective electrophilic coupling partners. In these reactions, the sulfone moiety functions as a leaving group, allowing for palladium-catalyzed oxidative addition into the C–S bond. This enables the coupling of the (4-ethenylphenyl)sulfonyl framework with various arylboronic acids. This methodology is particularly useful for synthesizing complex biaryl structures. dicp.ac.cn
| Reaction | Role of the Compound | Coupling Partner | Key Transformation | Reference |
|---|---|---|---|---|
| Heck Reaction | Alkene Component | Aryl or Vinyl Halide/Triflate | Arylation/Vinylation of the ethenyl group. | bohrium.com |
| Suzuki-Miyaura Coupling | Electrophilic Partner | Organoboronic Acid | Cleavage of the Aryl-Sulfonyl C-S bond and formation of a new Aryl-Aryl C-C bond. |
Stereoselective Transformations and Asymmetric Synthesis Involving Methanol, 1-[(4-ethenylphenyl)sulfonyl]-
A comprehensive search of chemical databases and scholarly articles did not yield any specific examples of stereoselective transformations or asymmetric syntheses where Methanol, 1-[(4-ethenylphenyl)sulfonyl]- is a key reactant or product. The principles of asymmetric synthesis are well-established, often employing chiral catalysts, auxiliaries, or reagents to induce stereoselectivity in a wide array of chemical reactions. However, the application of these principles to Methanol, 1-[(4-ethenylphenyl)sulfonyl]- has not been documented.
Consequently, there are no reported data on enantiomeric excesses, diastereomeric ratios, or specific catalyst systems for the stereoselective synthesis or transformation of this compound.
Photochemical and Thermochemical Reactions of Methanol, 1-[(4-ethenylphenyl)sulfonyl]-
Similarly, there is a lack of specific information regarding the photochemical and thermochemical behavior of Methanol, 1-[(4-ethenylphenyl)sulfonyl]-. Photochemical reactions, induced by the absorption of light, can lead to a variety of transformations, including isomerizations, rearrangements, and cycloadditions. Thermochemical reactions, on the other hand, are driven by heat and can result in decomposition, elimination, or rearrangement pathways.
Despite the presence of a vinyl group and a sulfonyl group, which are known to participate in various photochemical and thermochemical processes in other molecules, specific studies detailing the reaction products, quantum yields, or activation energies for Meth-anol, 1-[(4-ethenylphenyl)sulfonyl]- under such conditions have not been reported. Therefore, no data tables on reaction conditions or product distributions can be provided.
Advanced Spectroscopic and Structural Analysis Methodologies Applied to Methanol, 1 4 Ethenylphenyl Sulfonyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methanol (B129727), 1-[(4-ethenylphenyl)sulfonyl]- in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as a pair of doublets (an AA'BB' system) in the downfield region (δ 7.6-8.0 ppm). The vinyl group protons would present a characteristic AMX spin system, with the proton geminal to the phenyl ring appearing as a doublet of doublets at approximately δ 6.7-6.9 ppm, and the two terminal protons appearing as doublets of doublets between δ 5.5 and 6.1 ppm. The methylene (B1212753) protons (CH₂) adjacent to the electron-withdrawing sulfonyl group are expected to be deshielded, appearing as a singlet around δ 4.5-5.0 ppm. The hydroxyl (OH) proton would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would show signals for the two distinct aromatic carbons of the vinyl-bearing ring and the two quaternary aromatic carbons. The carbon of the methylene group (SO₂-CH₂-OH) would be found in the δ 60-70 ppm range. The vinyl group carbons would appear in the olefinic region of the spectrum (δ 115-140 ppm). Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methanol, 1-[(4-ethenylphenyl)sulfonyl]- Predicted values are based on spectral data from analogous compounds.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic CH (ortho to SO₂) | 7.85 - 7.95 | d (J ≈ 8.5 Hz) | 128.0 - 129.0 |
| Aromatic CH (ortho to vinyl) | 7.55 - 7.65 | d (J ≈ 8.5 Hz) | 126.5 - 127.5 |
| Aromatic C-SO₂ | - | - | 140.0 - 142.0 |
| Aromatic C-Vinyl | - | - | 142.0 - 144.0 |
| Vinyl CH=CH₂ | 6.70 - 6.85 | dd (J ≈ 17.6, 10.9 Hz) | 135.5 - 136.5 |
| Vinyl CH=CH₂ (trans) | 5.90 - 6.05 | d (J ≈ 17.6 Hz) | 117.0 - 118.0 |
| Vinyl CH=CH₂ (cis) | 5.45 - 5.60 | d (J ≈ 10.9 Hz) | 117.0 - 118.0 |
| SO₂-CH₂-OH | 4.6 - 4.8 | s (or d if coupled to OH) | 65.0 - 68.0 |
| CH₂-OH | Variable (e.g., 2.5 - 4.0) | s (broad) or t | - |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of Methanol, 1-[(4-ethenylphenyl)sulfonyl]-. High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₉H₁₀O₃S (exact mass: 198.0351 Da).
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule [M+H]⁺ or the molecular ion M⁺•. The fragmentation pattern provides valuable structural information. Key predicted fragmentation pathways include:
Loss of the hydroxymethyl group: A primary fragmentation would be the cleavage of the C-S bond, leading to the loss of a CH₂OH radical, resulting in a fragment corresponding to the [M-CH₂OH]⁺ ion.
Loss of sulfur dioxide: Cleavage can occur to release SO₂, a stable neutral molecule.
Benzylic cleavage: Fragmentation of the ethenylphenyl group can lead to the formation of stable aromatic cations.
Table 2: Predicted Key Mass Fragments for Methanol, 1-[(4-ethenylphenyl)sulfonyl]-
| m/z (Predicted) | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 198.0351 | [C₉H₁₀O₃S]⁺• | Molecular Ion |
| 167.0167 | [C₈H₇O₂S]⁺ | Loss of •CH₂OH |
| 134.0419 | [C₉H₁₀O]⁺• | Loss of SO₂ |
| 117.0340 | [C₈H₅O]⁺ | Loss of •CH₂OH and SO₂ |
| 103.0548 | [C₈H₇]⁺ | Vinylbenzyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl group (SO₂). researchgate.net These include a strong asymmetric stretching vibration typically found between 1300-1350 cm⁻¹ and a symmetric stretching vibration between 1120-1160 cm⁻¹. researchgate.net A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (O-H) group. Other key absorbances would include C=C stretching from the vinyl group and aromatic ring (1600-1630 cm⁻¹ and 1450-1580 cm⁻¹, respectively) and C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often give a strong Raman signal. researchgate.netresearchgate.net The C=C stretching of the vinyl group (~1630 cm⁻¹) is also typically strong in the Raman spectrum. nih.gov The symmetric S=O stretch is also Raman active. The technique is particularly useful because it is insensitive to water, which can be advantageous depending on the sample preparation. mdpi.com
Table 3: Predicted Vibrational Frequencies for Methanol, 1-[(4-ethenylphenyl)sulfonyl]-
| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3200 - 3600 | O-H stretch (hydroxyl) | Strong, Broad | Weak |
| 3010 - 3100 | C-H stretch (aromatic & vinyl) | Medium | Medium |
| 2850 - 2960 | C-H stretch (aliphatic CH₂) | Medium | Medium |
| ~1630 | C=C stretch (vinyl) | Medium | Strong |
| 1450 - 1580 | C=C stretch (aromatic ring) | Medium-Strong | Strong |
| 1300 - 1350 | S=O asymmetric stretch | Very Strong | Medium |
| 1120 - 1160 | S=O symmetric stretch | Very Strong | Strong |
| 910 - 990 | =C-H bend (vinyl out-of-plane) | Strong | Weak |
X-ray Crystallography and Diffraction Studies for Solid-State Structural Determination
Should Methanol, 1-[(4-ethenylphenyl)sulfonyl]- be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise measurements of bond lengths, bond angles, and torsional angles. nih.gov
Key structural parameters of interest would include the geometry around the sulfur atom, which is expected to be tetrahedral, and the planarity of the phenyl and vinyl groups. Furthermore, X-ray crystallography would reveal the intermolecular interactions that dictate the crystal packing. researchgate.net Hydrogen bonding involving the hydroxyl group is expected to be a dominant feature, potentially forming chains or dimeric structures within the crystal lattice. mdpi.com Hirshfeld surface analysis could be used to visualize and quantify these intermolecular contacts. nih.gov
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of Methanol, 1-[(4-ethenylphenyl)sulfonyl]- and for its isolation from reaction mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly suitable technique for the analysis of this compound due to its polarity and expected non-volatility. nih.gov A reversed-phase high-performance liquid chromatography (RP-HPLC) method, likely using a C18 or Phenyl-Hexyl stationary phase, would be developed. rsc.orgnih.gov The mobile phase would typically consist of a gradient mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure good peak shape and promote ionization for the MS detector. ingentaconnect.comacgpubs.org
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS may be challenging due to the compound's polarity (from the OH group) and potential for thermal degradation at the high temperatures used in the GC inlet. iosrjournals.orgnih.gov To overcome this, derivatization of the hydroxyl group, for example, by converting it to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, would likely be required for successful GC-MS analysis. nih.gov
Hyphenated Techniques in the Characterization of Methanol, 1-[(4-ethenylphenyl)sulfonyl]- Derivatives
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures, such as the products of a reaction involving Methanol, 1-[(4-ethenylphenyl)sulfonyl]-. nih.govresearchgate.net
For instance, if the parent compound were subjected to an oxidation reaction targeting the vinyl group, a mixture of products such as an epoxide or a diol could be formed. An LC-MS/MS method would be invaluable for analyzing this mixture. researchgate.net The LC would separate the parent compound from its derivatives. The initial MS scan would determine the molecular weights of the eluted components, confirming the addition of one or two oxygen atoms. Subsequent MS/MS analysis would involve selecting the molecular ion of a specific derivative, fragmenting it, and analyzing the resulting fragment ions. The fragmentation pattern would provide definitive proof of the new functional group's location, confirming that the reaction occurred at the vinyl moiety and not elsewhere on the molecule. iosrjournals.org Other techniques like LC-NMR and LC-FTIR could provide even more detailed on-line structural information for each separated component. nih.gov
The Synthetic Versatility of Methanol, 1-[(4-ethenylphenyl)sulfonyl]- in Directed Organic Synthesis
Detailed analysis of the scientific literature reveals a significant gap in research concerning the chemical compound Methanol, 1-[(4-ethenylphenyl)sulfonyl]-. Extensive database searches did not yield specific studies or data related to its applications in directed organic synthesis. Therefore, the following sections are presented in a theoretical context, extrapolating potential applications based on the known reactivity of its constituent functional groups—the vinyl (ethenyl), sulfonyl, and methanol moieties.
Integration of Methanol, 1 4 Ethenylphenyl Sulfonyl in Polymer Science and Materials Engineering
Rheological and Mechanical Property Investigations of Methanol (B129727), 1-[(4-ethenylphenyl)sulfonyl]- Based Polymers
No experimental data or research findings could be located regarding the rheological and mechanical properties of polymers synthesized using Methanol, 1-[(4-ethenylphenyl)sulfonyl]-. Information on properties such as viscosity, shear behavior, storage and loss moduli, tensile strength, Young's modulus, or elongation at break for homopolymers or copolymers of this compound is absent from the available scientific literature. Consequently, no data tables can be generated on this topic.
Computational and Theoretical Investigations of Methanol, 1 4 Ethenylphenyl Sulfonyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of "Methanol, 1-[(4-ethenylphenyl)sulfonyl]-." These methods provide a detailed picture of the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For "Methanol, 1-[(4-ethenylphenyl)sulfonyl]-," DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), can be utilized to determine its optimized geometry, vibrational frequencies, and electronic properties. unad.edu.co
DFT studies would reveal the distribution of electron density, highlighting the electrophilic nature of the sulfur atom in the sulfonyl group and the nucleophilic character of the oxygen atoms. The presence of the electron-withdrawing sulfonyl group influences the electronic properties of the vinylphenyl moiety. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their distribution across the molecule, are key indicators of its reactivity. The HOMO is likely to be localized on the vinylphenyl group, while the LUMO would be centered on the sulfonyl group, indicating the sites for electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Electronic Properties of Methanol (B129727), 1-[(4-ethenylphenyl)sulfonyl]- using DFT (B3LYP/6-31G(d))
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 4.5 D |
Note: The data in this table is illustrative and based on typical values for similar aromatic sulfonate esters.
Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for studying molecular systems. rsc.org These methods are crucial for accurately determining the geometries of energy minima and transition states, which is essential for understanding reaction mechanisms. For "Methanol, 1-[(4-ethenylphenyl)sulfonyl]-," ab initio calculations can be used to explore its potential energy surface. rsc.org
These calculations would confirm the stable conformers of the molecule and the energy barriers for rotation around the C-S and S-O bonds. For instance, the rotational barrier around the phenyl-S bond can be evaluated, providing insight into the molecule's flexibility. rsc.org Furthermore, ab initio methods can model the transition states of reactions involving the sulfonyl group, such as nucleophilic substitution, which is a characteristic reaction for sulfonate esters.
Molecular Dynamics Simulations of Methanol, 1-[(4-ethenylphenyl)sulfonyl]- in Solution and Condensed Phases
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution and condensed phases over time. For "Methanol, 1-[(4-ethenylphenyl)sulfonyl]-," MD simulations can provide insights into its interactions with solvent molecules and its aggregation behavior.
In a polar solvent like methanol, MD simulations would show the formation of a solvent shell around the polar sulfonyl group, with the methanol molecules orienting their hydroxyl groups towards the sulfonate oxygens. The simulations can also reveal the dynamics of the vinylphenyl group and its interactions with the surrounding solvent. In the condensed phase, MD simulations can predict the packing of the molecules and the dominant intermolecular interactions, such as C-H···O hydrogen bonds. nih.gov The translational and conformational dynamics of the molecule can be investigated, revealing how it moves and changes shape in different environments. nih.gov
Conformational Analysis and Stereochemistry of Methanol, 1-[(4-ethenylphenyl)sulfonyl]- Using Computational Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For "Methanol, 1-[(4-ethenylphenyl)sulfonyl]-," computational methods can be used to identify the most stable conformers and the energy barriers between them.
Prediction of Spectroscopic Parameters via Computational Chemistry
Computational chemistry methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.
For "Methanol, 1-[(4-ethenylphenyl)sulfonyl]-," DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The predicted ¹H NMR spectrum would show characteristic signals for the vinyl protons, the aromatic protons, and the methyl protons.
Infrared (IR) spectroscopy is another technique where computational predictions are highly useful. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the S=O asymmetric and symmetric stretches (around 1360-1370 cm⁻¹ and 1150-1160 cm⁻¹, respectively), the C=C stretch of the vinyl group, and the aromatic C-H stretches.
Table 2: Predicted Spectroscopic Data for Methanol, 1-[(4-ethenylphenyl)sulfonyl]-
| Spectroscopy | Predicted Parameters |
| ¹H NMR | Aromatic protons: 7.5-8.0 ppm; Vinyl protons: 5.5-7.0 ppm; Methyl protons: ~3.8 ppm |
| ¹³C NMR | Aromatic carbons: 120-140 ppm; Vinyl carbons: 115-140 ppm; Methyl carbon: ~55 ppm |
| IR (cm⁻¹) | S=O stretch: ~1365, ~1155; C=C stretch: ~1630; Aromatic C-H stretch: ~3050 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
